molecular formula C24H21FN2O4S B2360190 3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-amine CAS No. 895642-84-9

3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-amine

Cat. No.: B2360190
CAS No.: 895642-84-9
M. Wt: 452.5
InChI Key: KXNYPAJLIMUZIC-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-amine is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline core substituted with fluorobenzyl, dimethoxy, and phenylsulfonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base.

    Dimethoxylation: The dimethoxy groups can be introduced through methylation reactions using methoxy reagents such as dimethyl sulfate or methyl iodide.

    Phenylsulfonylation: The phenylsulfonyl group can be introduced via sulfonylation reactions using phenylsulfonyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: 4-fluorobenzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its ability to interact with specific biological targets, making it a candidate for further investigation in drug discovery.

Medicine

In medicine, this compound is being explored for its therapeutic potential. It has shown activity in preclinical studies, leading to its inclusion in clinical trials for the treatment of various diseases, including cancer and neurological disorders.

Industry

In industrial applications, this compound is used in the manufacturing of specialty chemicals. It can improve product quality and efficiency by enhancing specific chemical reactions.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in therapeutic or industrial settings.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4-amine
  • 6-ethoxy-N-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4-amine
  • N-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4-amine

Uniqueness

3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-amine is unique due to the presence of both dimethoxy groups on the quinoline core. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O4S/c1-30-21-12-19-20(13-22(21)31-2)26-15-23(32(28,29)18-6-4-3-5-7-18)24(19)27-14-16-8-10-17(25)11-9-16/h3-13,15H,14H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNYPAJLIMUZIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)NCC4=CC=C(C=C4)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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